molecular formula C15H12FN3S B2607071 4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine CAS No. 1045980-81-1

4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine

Cat. No. B2607071
CAS RN: 1045980-81-1
M. Wt: 285.34
InChI Key: HUJLHMXSSIRNGK-UHFFFAOYSA-N
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Description

“4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine” is a chemical compound with immense potential in scientific research. It is a part of the thiazole family, which is a good pharmacophore nucleus due to its various pharmaceutical applications .


Synthesis Analysis

The synthesis of thiazole derivatives, including “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine”, involves complex chemical reactions. Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The molecular structure of “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine” is confirmed by its physicochemical properties and spectroanalytical data . The thiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Thiazole derivatives, including “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine”, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . The exact chemical reactions involving “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine” are complex and depend on the specific conditions and reactants used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine” are confirmed by its physicochemical properties and spectroanalytical data . More detailed information about its specific physical and chemical properties can be found in specialized chemical databases .

Scientific Research Applications

Multi-Stimuli Response and Security Ink Application

A study focusing on the multi-stimuli response of a novel half-cut cruciform molecule and its application as a security ink demonstrates the significant potential of similar chemical structures in advanced material applications. The research highlights the profound intramolecular charge transfer (ICT) effect, resulting in morphology-dependent fluorochromism that can be induced by mechanical force or surrounding pH stimuli. This property allows the molecule to be used as a security ink without the need for a covering reagent, showcasing the versatile applications of such compounds in creating advanced security solutions (Xiao-lin Lu & M. Xia, 2016).

Noncovalent Interaction Analysis in Drug Design

Research into the quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including structures similar to 4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine, underscores the importance of these interactions in drug design. The study uses crystallography and quantum theory of atoms-in-molecules (QTAIM) analysis to explore the role of intra- and intermolecular interactions, providing insights that could enhance the development of new therapeutics (A. El-Emam et al., 2020).

Antitumor Properties and Prodrug Development

Explorations into the antitumor properties of 2-(4-aminophenyl)benzothiazoles highlight the potential of compounds like 4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine in oncology. These studies reveal the selective, potent antitumor capabilities of such compounds, their biotransformation by cytochrome P450, and strategies to overcome metabolic inactivation. The development of amino acid prodrugs to address solubility and bioavailability challenges further underscores the therapeutic potential of these compounds in cancer treatment (T. Bradshaw et al., 2002).

Synthesis and Computational Studies for Bioactivity Prediction

The synthesis and computational analysis of aminothiazole derivatives, including compounds structurally related to 4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine, offer valuable insights into their biological applications. Such studies encompass the confirmation of chemical structures through various spectroscopic methods and the prediction of bioactivity based on quantum chemical parameters. This research contributes to a deeper understanding of the molecular properties that influence biological activity, guiding the design of new drugs and materials (M. Adeel et al., 2017).

Safety and Hazards

The safety and hazards of “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine” are not fully known. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

properties

IUPAC Name

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c16-12-6-1-2-7-13(12)18-15-19-14(9-20-15)10-4-3-5-11(17)8-10/h1-9H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJLHMXSSIRNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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